molecular formula C7H7BrFNO B2536010 3-Bromo-5-fluoro-6-methoxy-2-methylpyridine CAS No. 1233025-33-6

3-Bromo-5-fluoro-6-methoxy-2-methylpyridine

Cat. No.: B2536010
CAS No.: 1233025-33-6
M. Wt: 220.041
InChI Key: MHZKQBVOLATRLZ-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-6-methoxy-2-methylpyridine is a heterocyclic organic compound with the molecular formula C7H7BrFNO It is a derivative of pyridine, characterized by the presence of bromine, fluorine, methoxy, and methyl substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-6-methoxy-2-methylpyridine typically involves multi-step organic reactions. One common method includes the bromination of 5-fluoro-6-methoxy-2-methylpyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-6-methoxy-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions produce biaryl derivatives .

Scientific Research Applications

3-Bromo-5-fluoro-6-methoxy-2-methylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-6-methoxy-2-methylpyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-fluoro-2-methylpyridine
  • 5-Fluoro-6-methoxy-2-methylpyridine
  • 3-Bromo-6-methoxy-2-methylpyridine

Uniqueness

3-Bromo-5-fluoro-6-methoxy-2-methylpyridine is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

5-bromo-3-fluoro-2-methoxy-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO/c1-4-5(8)3-6(9)7(10-4)11-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZKQBVOLATRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)OC)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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